molecular formula C15H14FNO3 B5569078 N-(2-fluorophenyl)-2-(4-methoxyphenoxy)acetamide

N-(2-fluorophenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B5569078
M. Wt: 275.27 g/mol
InChI Key: WMHGHMSBUPZPOQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(4-methoxyphenoxy)acetamide, also known as FMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FMPA is a member of the amide class of compounds and is used in the development of new drugs for various diseases.

Scientific Research Applications

Radioligand Development for Peripheral Benzodiazepine Receptors (PBR)

N-(2-fluorophenyl)-2-(4-methoxyphenoxy)acetamide derivatives, such as [18F]FMDAA1106 and [18F]FEDAA1106, have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR), showcasing their utility in neuroimaging studies. These compounds are designed for positron emission tomography (PET) imaging, enabling the visualization of PBR density in the brain, which is crucial for studying various neurological and psychiatric conditions. The research demonstrates that these radioligands bind selectively to PBRs, offering insights into the distribution of PBRs in rat brains, especially in regions with high receptor density like the olfactory bulb (Zhang et al., 2003).

Kinetics and Mechanisms in Chemoselective Acetylation

The chemoselective monoacetylation of amino groups in related compounds, serving as intermediates for the synthesis of antimalarial drugs and other pharmaceuticals, underscores the versatility of N-(2-fluorophenyl)-2-(4-methoxyphenoxy)acetamide analogs in medicinal chemistry. Research focusing on optimizing reaction conditions, such as the choice of acyl donors and catalysts, contributes to the efficient and selective synthesis of these valuable intermediates (Magadum & Yadav, 2018).

Advancements in Polymeric Drug Derivatives

Studies on the polymerization of derivatives related to N-(2-fluorophenyl)-2-(4-methoxyphenoxy)acetamide have led to the development of polymeric materials with inherent pharmacological activity. Such research paves the way for creating new materials that can potentially offer controlled release mechanisms or enhanced biocompatibility for pharmaceutical applications, illustrating the compound's role in bridging materials science and medicinal chemistry (Román & Gallardo, 1992).

Investigation into Vascular Inflammation

The application of N-(2-fluorophenyl)-2-(4-methoxyphenoxy)acetamide derivatives in the study of vascular inflammation highlights its potential in diagnostic imaging. FEDAA1106, a selective ligand for the TSPO-18kDa receptor expressed by activated macrophages, has been used in PET imaging to assess vascular inflammation. This application is critical for understanding and monitoring the progression of atherosclerotic plaques, offering a non-invasive method to study cardiovascular diseases (Cuhlmann et al., 2014).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-19-11-6-8-12(9-7-11)20-10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHGHMSBUPZPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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